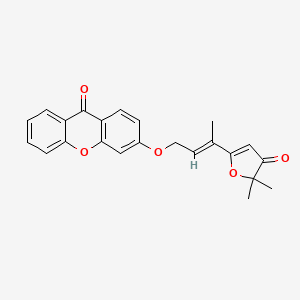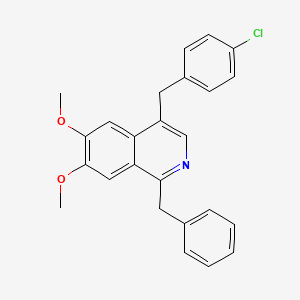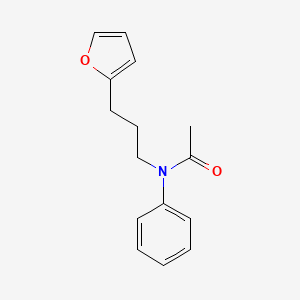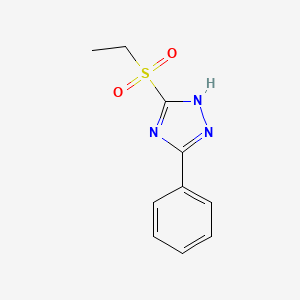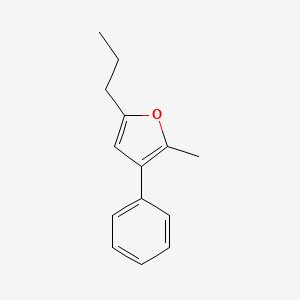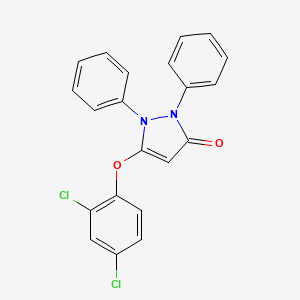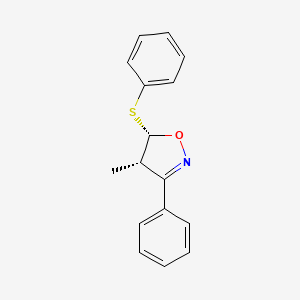
Cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole: is a synthetic organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group, a phenyl group, and a phenylthio group attached to the isoxazole ring. The cis configuration indicates that the substituents are on the same side of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-phenyl-2-propen-1-ol with phenylthiocyanate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired isoxazole.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring or the phenylthio group, resulting in the formation of dihydroisoxazole derivatives or thiophenol derivatives.
Substitution: The compound can participate in substitution reactions, where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroisoxazole derivatives or thiophenol derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The isoxazole ring may participate in hydrogen bonding or π-π interactions with target molecules, contributing to its biological activity.
Comparison with Similar Compounds
4-methyl-3-phenylisoxazole: Lacks the phenylthio group, resulting in different chemical and biological properties.
3-phenyl-5-(phenylthio)isoxazole:
4,5-dihydroisoxazole derivatives: Various derivatives with different substituents can exhibit distinct properties and applications.
Uniqueness: Cis-4-methyl-3-phenyl-5-(phenylthio)-4,5-dihydroisoxazole is unique due to the presence of both the phenylthio and methyl groups in the cis configuration. This specific arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15NOS |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
(4S,5S)-4-methyl-3-phenyl-5-phenylsulfanyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NOS/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)19-14-10-6-3-7-11-14/h2-12,16H,1H3/t12-,16-/m0/s1 |
InChI Key |
NWTUDTPSLCFVEX-LRDDRELGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](ON=C1C2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
CC1C(ON=C1C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
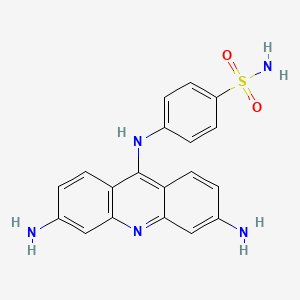
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![5H-Cyclohepta[d]pyrimidine](/img/structure/B12906758.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)
